Piperidine hydrochloride

概要

説明

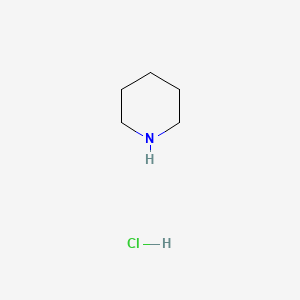

Piperidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₁₁N·HCl. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is a colorless to pale yellow crystalline solid that is highly soluble in water. It is widely used in organic synthesis, pharmaceuticals, and as a building block for various chemical compounds.

準備方法

Synthetic Routes and Reaction Conditions: Piperidine hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. The reaction proceeds as follows:

C5H5N+3H2→C5H10NH

The resulting piperidine is then treated with hydrochloric acid to form this compound:

C5H10NH+HCl→C5H11N⋅HCl

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst. The process is carried out under high pressure and temperature to ensure complete conversion. The piperidine produced is then purified and reacted with hydrochloric acid to obtain this compound.

化学反応の分析

Types of Chemical Reactions

Piperidine hydrochloride undergoes reactions typical of both aromatic amines and cyclic amines, including:

-

Reduction and Hydrogenation

-

Hydrogenative Ring Cleavage : In catalytic hydrogenation, piperidine derivatives can undergo ring cleavage under high pressure (e.g., 2 MPa N₂) at elevated temperatures (240°C) to form pyridine derivatives .

-

Partial Reduction : Selective reduction of pyridine rings to this compound is achieved using catalysts like Raney-Ni or sodium tetrahydroborate under mild conditions .

-

-

Oxidation

-

Substitution and Cyclization

-

Nucleophilic Substitution : The piperidine ring can undergo nucleophilic attack, such as in the Knoevenagel condensation, where enolate intermediates attack iminium ions formed from piperidine and carbonyl compounds .

-

Intramolecular Cyclization : this compound acts as a catalyst or substrate in cyclization reactions, forming six-membered rings via 6-endo-trig or 6-exo-trig pathways .

-

Reaction Mechanisms

Key mechanisms involve intermediates such as iminium ions and transition states:

Detailed Analysis of Knoevenagel Condensation

-

Iminium Ion Formation : Piperidine reacts with carbonyl compounds (e.g., benzaldehyde) to form a carbinolamine intermediate, which eliminates water to yield an iminium ion .

-

Enolate Attack : The enolate ion attacks the iminium ion, forming a zwitterionic intermediate.

-

Elimination of Piperidine : The intermediate undergoes proton exchange and elimination of piperidine, resulting in the final product (e.g., β-keto esters) .

Synthetic Pathways

This compound is synthesized through diverse methods, often involving catalytic systems or chiral resolution:

Catalytic Hydrogenation

-

Ru-Co Bimetallic Catalysts : Ru-Co nanoparticles on hydroxyapatite (HAP) enable selective hydrogenation of furfural derivatives to piperidine. Higher Co/Ru ratios (e.g., 40:1) enhance production rates due to isolated Ru active sites .

-

Reaction Conditions : 180°C, 16-hour reaction time, with THFAM (tetrahydropyran-furfuryl amine) as a key intermediate .

Chiral Resolution

-

D-Mandelic Acid Salt Formation : Racemic 3-piperidine amide is resolved using D-mandelic acid to form a diastereomeric salt. Subsequent reaction with pivaloyl chloride yields (R)-N-pivaloyl-3-piperidine amide, which is then hydrolyzed to this compound .

-

Conditions : Organic solvents (e.g., ethanol/water mixtures), pH adjustment (10–11), and low temperatures (0–30°C) .

Radical-Mediated Cyclization

-

Electroreductive Cyclization : Flow microreactors facilitate radical cyclization of imines with dihaloalkanes, forming piperidine derivatives via intramolecular attack .

Challenges and Considerations

-

Selectivity : Hydrodefluorination or isomerization can occur in fluorinated piperidine derivatives during hydrogenation .

-

Catalyst Stability : Acidic or aqueous conditions may destabilize catalysts, requiring additives like triethylamine .

References

-

Nature (2023): Synthesis of piperidines and pyridine from furfural over Ru-Co/HAP catalysts.

-

ACS Journal of Physical Chemistry B (2017): Mechanism of piperidine-catalyzed Knoevenagel condensation.

-

PMC (2023): Recent advances in piperidine synthesis.

-

Patent CN103435538A (2013): Preparation method for (R)-3-amino this compound.

-

Organic Chemistry Portal (2023): Piperidine synthesis methods.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Development

Piperidine derivatives are crucial in the design of numerous pharmaceuticals. They serve as key structural components in various drug classes, including antipsychotics, antidepressants, and analgesics. For instance, piperidine is integral to the synthesis of donepezil , a medication used to treat Alzheimer’s disease. Research has demonstrated that piperidine-based compounds can enhance the bioavailability and efficacy of drugs by improving their solubility and permeability .

1.2 Anticancer Potential

Piperidine hydrochloride has shown promising anticancer properties. It has been investigated for its potential against several types of cancer, including breast, prostate, and lung cancers. Studies indicate that piperidine can modulate critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt pathways . This suggests that piperidine derivatives could be developed into novel anticancer agents.

Pharmacological Studies

2.1 Central Nervous System Effects

Research indicates that piperidine exhibits significant effects on the central nervous system (CNS). It has been associated with sedative properties and can influence motor activity in animal models. For example, studies have reported that intraventricular administration of piperidine leads to sedation and reduced responsiveness to stimuli in mice . This highlights its potential use in developing treatments for conditions like anxiety or insomnia.

2.2 Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In models of neurodegenerative diseases, it has demonstrated the ability to protect against neuronal damage induced by various stressors. This opens avenues for exploring piperidine derivatives as therapeutic agents in neurodegenerative disorders like Parkinson's disease .

Chemical Synthesis and Catalysis

Piperidine is often utilized as a reagent or catalyst in organic synthesis. Recent advancements have focused on employing piperidine derivatives in metal-catalyzed reactions to synthesize complex organic molecules efficiently. For example, novel catalytic methods using piperidine have been developed for hydrogenation reactions, facilitating the synthesis of biologically active compounds .

Formulation Development

4.1 Oral Bioavailability Enhancement

This compound is being explored in formulation science to improve the oral bioavailability of poorly soluble drugs. Research has shown that incorporating piperidine into solid lipid formulations can significantly enhance drug solubility and absorption characteristics . This is particularly relevant for drugs with low bioavailability, where formulation strategies play a crucial role.

Case Studies

作用機序

The mechanism of action of piperidine hydrochloride involves its interaction with various molecular targets and pathways. In medicinal chemistry, piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. For example, piperidine derivatives can act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

類似化合物との比較

Pyridine: A six-membered aromatic ring with one nitrogen atom. It is used as a precursor for various pharmaceuticals and agrochemicals.

Pyrrolidine: A five-membered ring with one nitrogen atom. It is used in the synthesis of pharmaceuticals and as a chiral building block.

Piperazine: A six-membered ring with two nitrogen atoms. It is used as an anthelmintic agent and in the synthesis of various drugs.

Uniqueness of Piperidine Hydrochloride: this compound is unique due to its versatile reactivity and wide range of applications in organic synthesis, medicinal chemistry, and industrial processes. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

生物活性

Piperidine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

Piperidine is a saturated six-membered heterocyclic amine with the molecular formula . When combined with hydrochloric acid, it forms this compound, which is often used in pharmaceutical applications due to its ability to interact with various biological systems.

Biological Activities

Piperidine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail specific activities and findings related to this compound.

1. Antiviral Activity

A study evaluated novel 1,4-disubstituted piperidine derivatives for their anti-HIV-1 activity. Among these compounds, one derivative showed potent activity with an IC50 in the nanomolar range, indicating its potential as a lead compound for developing new anti-HIV therapies .

Table 1: Anti-HIV Activity of Piperidine Derivatives

| Compound | IC50 (nM) | Solubility (mg/ml) | Oral Bioavailability (%) |

|---|---|---|---|

| B07 Hydrochloride | <10 | 25 | 56 |

| TAK-220 Hydrochloride | <10 | 2 | 1.4 |

2. Antimicrobial Activity

Recent research has highlighted the tuberculostatic activity of piperidinothiosemicarbazone derivatives against Mycobacterium tuberculosis. These derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains, showcasing their potential as effective antimycobacterial agents .

Table 2: Antimycobacterial Activity of Piperidinothiosemicarbazone Derivatives

| Compound | MIC (µg/mL) | Strain Type |

|---|---|---|

| Compound 9 | 2 | Standard |

| Compound 10 | 0.5 | Resistant |

3. Anticancer Properties

Piperidine derivatives have also been studied for their anticancer properties. Research indicates that certain piperidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : Piperidine derivatives have been shown to act as selective agonists or antagonists at various neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : Some piperidine compounds inhibit enzymes involved in critical metabolic pathways, contributing to their antimicrobial and anticancer effects .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that certain piperidine derivatives could significantly reduce viral load in HIV-infected cell lines, supporting their potential use in therapeutic settings .

- Tuberculosis Treatment : A clinical evaluation of piperidinothiosemicarbazone derivatives indicated promising results in reducing the growth of multidrug-resistant M. tuberculosis, suggesting a viable alternative for treating resistant infections .

特性

IUPAC Name |

piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIWYFRREFUNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884223 | |

| Record name | Piperidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-44-7 | |

| Record name | Piperidine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MY66P6N3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of piperidine hydrochloride?

A1: The molecular formula of this compound is C5H11N • HCl, and its molecular weight is 121.6 g/mol. [, , , ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies report spectroscopic data for this compound and its derivatives. For instance, 1H NMR and 13C NMR data were used to confirm the structure of iloperidone synthesized using (2,4-difluorophenyl)4-yl-piperidine hydrochloride as a starting material. []

Q3: How does modifying the structure of this compound derivatives impact their activity as kappa opioid analgesics?

A3: Research on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives suggests that the presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety enhances analgesic activity and kappa opioid receptor affinity. []

Q4: Can you elaborate on the structure-activity relationship of this compound derivatives as acetylcholinesterase inhibitors?

A4: Studies on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine (2) derivatives revealed that introducing a phenyl group on the amide nitrogen enhances anti-acetylcholinesterase activity. Additionally, incorporating a rigid isoindolone ring (as in compound 9) resulted in potent activity comparable to the parent compound. []

Q5: What structural features are important for the activity of this compound derivatives as dopamine transporter inhibitors?

A5: Research on 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]this compound (BTCP, 1) indicated that monohydroxylated metabolites, particularly compounds 3 and 5, exhibit high affinity for the dopamine transporter, suggesting their potential role in the compound's pharmacology. []

Q6: How do structural modifications affect the selectivity of this compound derivatives for different muscarinic receptor subtypes?

A6: Studies investigating the muscarinic receptor subtype responsible for facilitating spontaneous contractions in neonatal rat bladders found that both M2 and M3 receptor antagonists were necessary to reverse the effects of physostigmine and carbachol. This suggests that both M2 and M3 receptors contribute to this effect. []

Q7: What structural features contribute to the regional selectivity of NMDA receptor channel blockers derived from this compound?

A7: Research on NMDA receptor channel blockers, including 1‐[1‐(2‐thienyl)cyclohexyl]‐this compound (TCP), revealed significant differences in their binding affinities and Hill slopes in the cerebellar granule cell layer compared to forebrain regions. This suggests that cerebellar NMDA receptor ion channels may possess distinct pharmacological properties compared to those in the forebrain, influencing the regional selectivity of these compounds. []

Q8: How do this compound derivatives interact with vesicular monoamine transporter-2 (VMAT2)?

A8: Studies on S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11608), a derivative designed to minimize hERG interaction, demonstrated high affinity (Ki = 25 nM) and selectivity for VMAT2. GZ-11608 competitively inhibited methamphetamine-evoked vesicular dopamine release, suggesting a direct interaction with VMAT2 that ultimately reduces dopamine release. []

Q9: What are the downstream effects of inhibiting VMAT2 with compounds like GZ-11608?

A9: By inhibiting VMAT2, GZ-11608 effectively decreased methamphetamine sensitization without affecting striatal dopamine content or exacerbating methamphetamine-induced dopamine depletion. This suggests a potential therapeutic effect without causing significant neurotoxicity. []

Q10: How do kappa opioid agonists like BRL 52656, a this compound derivative, induce water diuresis?

A10: Research suggests that BRL 52656, which can readily penetrate the blood-brain barrier, induces water diuresis by acting on kappa opioid receptors located behind the blood-brain barrier. These receptors are believed to be involved in inhibiting vasopressin (AVP) secretion, leading to increased water excretion. []

Q11: How does phencyclidine hydrochloride exert its cardiovascular effects?

A11: Studies in isolated guinea pig atria showed that phencyclidine hydrochloride primarily affects the heart's contractile force without significantly impacting coronary flow. This suggests that its cardiovascular effects are primarily mediated through actions on cardiac muscle rather than coronary vasculature. []

Q12: What is known about the stability of this compound and its derivatives in different formulations?

A12: While specific information on this compound's stability is limited within these research papers, related studies highlight the importance of formulation strategies in enhancing the stability, solubility, and bioavailability of similar compounds. [, , ]

Q13: What are the potential therapeutic applications of this compound derivatives?

A13: Research suggests potential applications in various areas, including:

- Pain Management: (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives show promise as highly selective kappa opioid analgesics. []

- Cognitive Disorders and Alzheimer's Disease: Histamine H3 antagonists, some structurally related to this compound, have been investigated for their potential in treating cognitive disorders and Alzheimer's disease. []

- Methamphetamine Use Disorder: VMAT2 inhibitors like GZ-11608 show promise in reducing methamphetamine self-administration and reinstatement of drug-seeking behaviors, suggesting potential as a treatment for methamphetamine use disorder. []

Q14: Are there any industrial applications of this compound derivatives?

A14: Beyond pharmaceutical applications, this compound serves as a crucial intermediate in synthesizing various compounds, including pharmaceuticals, pesticides, and other specialty chemicals. [, , ]

Q15: How is computational chemistry being used to study this compound and its derivatives?

A15: Computational studies, including conformational analyses and molecular modeling, have been employed to understand the binding interactions of this compound derivatives with enzymes like acetylcholinesterase. [] These studies help elucidate the structural features essential for potent inhibition and guide the design of novel inhibitors.

Q16: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A16: Yes, QSAR studies have been conducted on certain this compound derivatives, such as the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine series, to establish relationships between physicochemical properties and kappa opioid analgesic activity. [] These models can be valuable tools for predicting the activity of novel analogues and guiding further drug design efforts.

Q17: What are some potential concerns regarding the toxicity of this compound derivatives?

A17: While some this compound derivatives show promise in preclinical studies, potential toxicity needs thorough investigation. For example, GZ-793A, a VMAT2 inhibitor, exhibited hERG channel inhibition, raising concerns about potential cardiotoxicity. Subsequent modifications led to the development of GZ-11608, which showed reduced hERG interaction and improved safety profiles. []

Q18: What are the ethical considerations surrounding the use of compounds like ketamine, a derivative of piperidine, that can induce dissociative anesthesia and hallucinations?

A18: The use of ketamine, particularly in adults, raises ethical concerns regarding informed consent and the potential for psychological distress due to its dissociative effects. [] Balancing the potential benefits of the drug with the risks and ensuring proper patient selection and monitoring are crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。